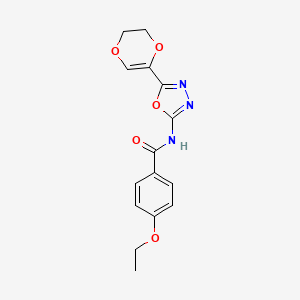

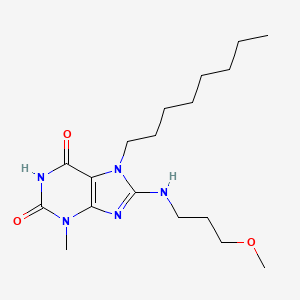

![molecular formula C19H14FN5OS B2983949 2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide CAS No. 1207010-72-7](/img/structure/B2983949.png)

2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

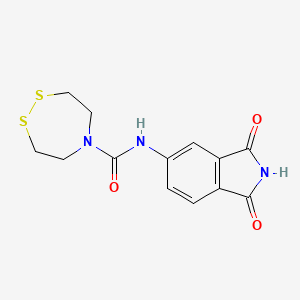

“2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide” is a chemical compound with the molecular formula C19H14FN5OS . It is listed in databases such as PubChem and can be purchased from suppliers like Smolecule.

Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It has a molecular weight of 379.41.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 379.41.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been studied for its potential as a Type II c-Met inhibitor . The c-Met receptor tyrosine kinase is implicated in the pathogenesis of several types of cancer, including lung, breast, and ovarian cancers. Inhibitors of c-Met can potentially block the signaling pathways that lead to tumor growth and metastasis. The compound has shown inhibitory activity against various cancer cell lines, indicating its potential use in anticancer therapy.

Synthesis of Heterocyclic Compounds

The triazole ring present in the compound is a versatile structure in medicinal chemistry. It can be used to synthesize a wide range of heterocyclic compounds with diverse biological activities . This makes it a valuable starting point for the development of new pharmaceuticals.

Suzuki–Miyaura Cross-Coupling

The compound can be used in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and tolerance of various functional groups, making it a staple in organic synthesis.

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its binding mode with target proteins . Such studies are crucial in drug design as they help predict the orientation and interaction of the compound with the target, which is essential for biological activity.

Design of Combinatorial Libraries

Due to the broad range of pharmaceutical activities associated with triazole derivatives, the compound is an attractive target for combinatorial library synthesis . These libraries are collections of diverse molecules that can be screened for a variety of biological activities, accelerating the drug discovery process.

Pharmacological Experiments

The compound has been used in various pharmacological experiments in vitro, such as cell morphology studies, dose-dependent tests, kinase activity assays, and cell cycle experiments . These studies help in understanding the pharmacodynamics and pharmacokinetics of the compound, which are critical for its development as a therapeutic agent.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5OS/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h1-11H,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZVSSDMCHKPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

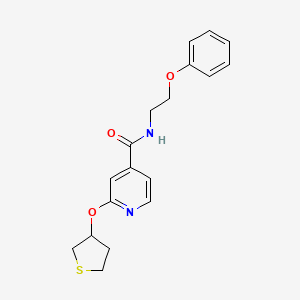

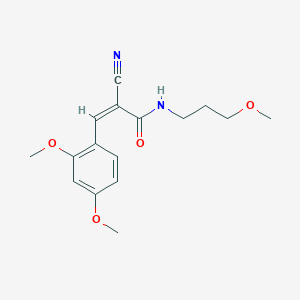

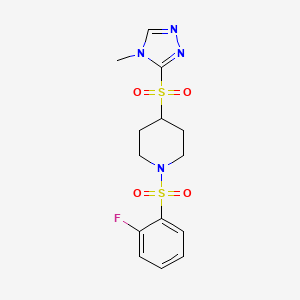

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2983870.png)

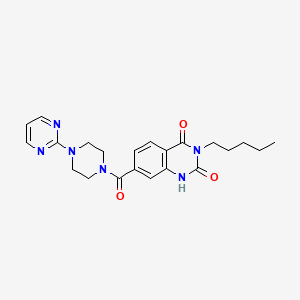

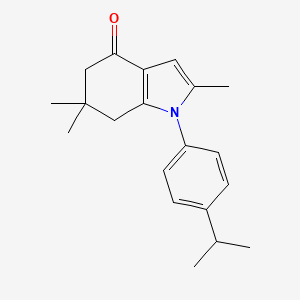

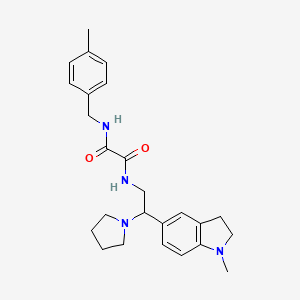

![3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-](/img/structure/B2983871.png)

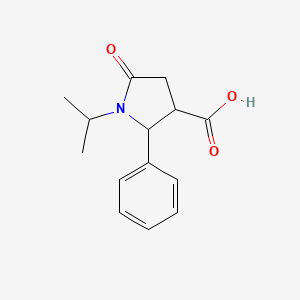

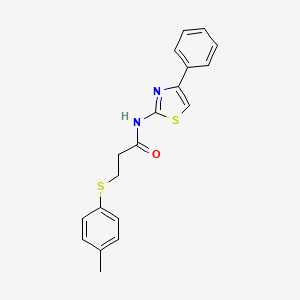

![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)